molecular formula C15H15BrN2O2 B5783562 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide

Cat. No. B5783562
M. Wt: 335.20 g/mol
InChI Key: IIBZTYUIHARCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide, also known as BDP-1, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. BDP-1 belongs to the class of pyridine-containing compounds and has been found to possess anti-inflammatory, anti-cancer, and anti-angiogenic properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide is not fully understood. However, it has been proposed that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its anti-cancer and anti-angiogenic properties. However, the limitations of using 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide. One potential direction is to investigate the use of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in combination with other anti-inflammatory or anti-cancer agents to enhance its therapeutic effects. Another direction is to investigate the potential of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide as a treatment for other diseases such as autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide and its potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide involves the reaction of 4-bromo-3,5-dimethylphenol with pyridine-4-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography to obtain 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide in a pure form.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been extensively studied for its potential use in the treatment of various diseases. In vitro studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-10-7-13(8-11(2)15(10)16)20-9-14(19)18-12-3-5-17-6-4-12/h3-8H,9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBZTYUIHARCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-4-pyridinylacetamide

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